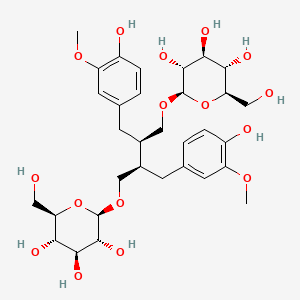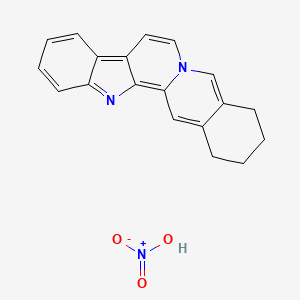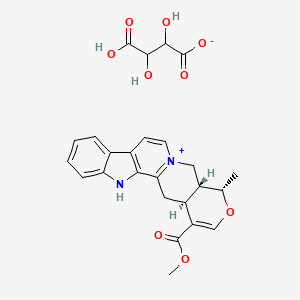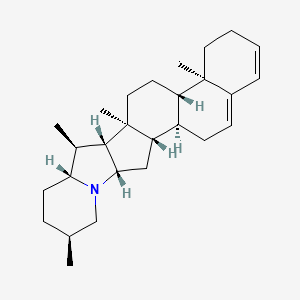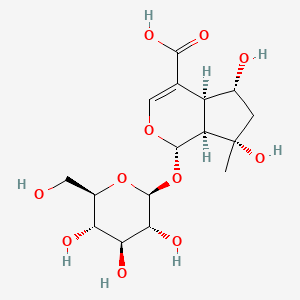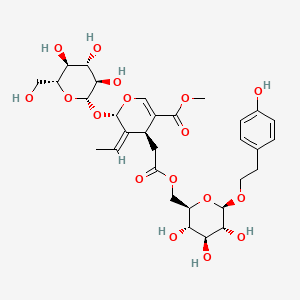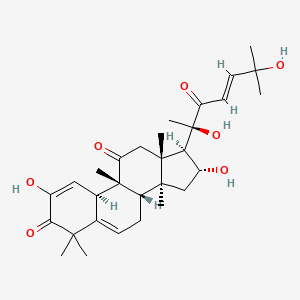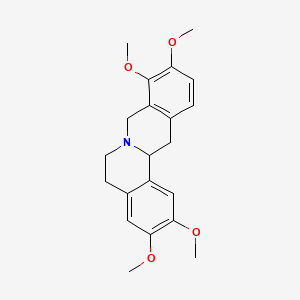
Xanthopterin monohydrate
Vue d'ensemble
Description
Xanthopterin monohydrate is a laboratory chemical . It is also known as 2-Amino-4,6-dihydroxypteridine . The molecular weight of Xanthopterin monohydrate is 197.15 g/mol .
Molecular Structure Analysis
The molecular formula of Xanthopterin monohydrate is C6H7N5O3 . The molecular weight is 197.15 .Chemical Reactions Analysis
Xanthopterin monohydrate is stable under recommended storage conditions . It does not react with strong oxidizing agents . In the event of a fire, it can produce hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) .Physical And Chemical Properties Analysis
Xanthopterin monohydrate is a dark yellow powder . It has a melting point of over 300°C . It is practically insoluble in water but freely soluble in dilute NH4OH, NaOH, and 2N HCl .Applications De Recherche Scientifique
Entomology
- Application : Xanthopterin is found in the wings of butterflies . It was suggested, without direct proof, that the Oriental hornet uses xanthopterin as a light-harvesting molecule to transform light into electrical energy . This could explain why these insects are more active when light intensity is greater .
- Methods : The exact methods of how the Oriental hornet uses xanthopterin to transform light into electrical energy are not fully understood and remain an active and controversial area of scientific research .
- Results : The results of this application are still under investigation and no conclusive results have been reported yet .
Biochemistry
- Application : Xanthopterin is converted into folic acid by small microorganisms . Folic acid plays a crucial role in the body. It helps your body produce and maintain new cells, and also helps prevent changes to DNA that may lead to cancer .
- Methods : The exact methods of how small microorganisms convert Xanthopterin into folic acid are not detailed in the sources I found .
- Results : The conversion of Xanthopterin into folic acid is a known biochemical process, but the specific outcomes or quantitative data related to this process are not mentioned in the sources I found .
Medical Research
- Application : Xanthopterin, a metabolic end product of the nonconjugated pterins dihydrobiopterin and tetrahydrobiopterin, is known to inhibit the proliferation and growth of conconavalin-stimulated lymphocytes .
- Methods : The exact methods of how Xanthopterin inhibits the growth of lymphocytes are not detailed in the sources I found .
- Results : The specific outcomes or quantitative data related to this process are not mentioned in the sources I found .
Photobiology
- Application : Xanthopterin has been suggested to act as a light-harvesting molecule in the Oriental hornet . It is believed that the hornet uses xanthopterin to transform light into electrical energy .
- Methods : The exact methods of how the Oriental hornet uses xanthopterin to transform light into electrical energy are not fully understood and remain an active and controversial area of scientific research .
- Results : The results of this application are still under investigation and no conclusive results have been reported yet .
Solar Energy Harvesting
- Application : A theoretical analysis of the intrinsic light-harvesting properties of xanthopterin suggests that it could be used for solar energy harvesting .
- Methods : The study used multiconfigurational second-order perturbation theory to determine the stability of distinct amino/imino and lactam/lactim tautomers and the absorption and emission spectroscopic characteristics, electron donor and acceptor properties and the electron and charge transfer efficiencies via p-stacking .
- Results : The lactam–lactam form 3H5H (and to a lesser extent 1H5H) is predicted to have the most appropriate intrinsic characteristics for the light-harvesting properties of xanthopterin .
Medical Research (Renal Insufficiency)
- Application : Xanthopterin levels are found to be increased in patients with chronic renal failure .
- Methods : The exact methods of how Xanthopterin levels increase in patients with chronic renal failure are not detailed in the sources I found .
- Results : Slight or moderate hemolysis induced by mechanical stress increased plasma xanthopterin levels by 35%, the effect being more pronounced when hemolysis was severe .
Photobiology
- Application : Xanthopterin has been suggested to act as a light-harvesting molecule in the Oriental hornet . It is believed that the hornet uses xanthopterin to transform light into electrical energy .
- Methods : The exact methods of how the Oriental hornet uses xanthopterin to transform light into electrical energy are not fully understood and remain an active and controversial area of scientific research .
- Results : The results of this application are still under investigation and no conclusive results have been reported yet .
Solar Energy Harvesting
- Application : A theoretical analysis of the intrinsic light-harvesting properties of xanthopterin suggests that it could be used for solar energy harvesting .
- Methods : The study used multiconfigurational second-order perturbation theory to determine the stability of distinct amino/imino and lactam/lactim tautomers and the absorption and emission spectroscopic characteristics, electron donor and acceptor properties and the electron and charge transfer efficiencies via p-stacking .
- Results : The lactam–lactam form 3H5H (and in a lesser extent 1H5H) is predicted to have the most appropriate intrinsic characteristics for the light-harvesting properties of xanthopterin, since it is the most stable isomer predicted for the gas phase and estimated for polar environments, absorbs solar light at longer wave lengths, has relatively low donor properties and the presence of the keto groups, instead of enol, increases the efficiency for energy transfer through excimer-like interactions .
Medical Research (Renal Insufficiency)
- Application : Xanthopterin levels are found to be increased in patients with chronic renal failure .
- Methods : The exact methods of how Xanthopterin levels increase in patients with chronic renal failure are not detailed in the sources I found .
- Results : Slight or moderate hemolysis induced by mechanical stress increased plasma xanthopterin levels by 35%, the effect being more pronounced when hemolysis was severe .
Orientations Futures
Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . It has been suggested, without direct proof, that the Oriental hornet uses xanthopterin as a light-harvesting molecule to transform light into electrical energy . This remains an active and controversial area of scientific research .
Propriétés
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975198 | |
| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthopterin monohydrate | |
CAS RN |
5979-01-1 | |
| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



